
1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato cesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato cesium is a chemical compound with the formula Cs(C5HF6O2). It is known for its unique properties, including high thermal stability and volatility, making it useful in various scientific and industrial applications. This compound is often used in the preparation of metal-organic frameworks and as a precursor in the synthesis of other fluorinated compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato cesium can be synthesized through the reaction of cesium hydroxide with 1,1,1,5,5,5-hexafluoro-2,4-pentanedione. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation and recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity cesium hydroxide and 1,1,1,5,5,5-hexafluoro-2,4-pentanedione. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato cesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The fluorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cesium salts of higher oxidation state fluorinated compounds, while reduction may produce cesium salts of lower oxidation state compounds.
Applications De Recherche Scientifique
1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato cesium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of metal-organic frameworks and other fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of high-performance materials, including fluoropolymers and advanced coatings.
Mécanisme D'action
The mechanism by which 1,1,1,5,5,5-hexafluoro-2,4-pentanedionato cesium exerts its effects involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function. The fluorinated nature of the compound also enhances its ability to penetrate biological membranes, making it effective in drug delivery applications.
Comparaison Avec Des Composés Similaires
1,1,1,5,5,5-Hexafluoro-2,4-pentanedionato cesium is unique compared to other similar compounds due to its high thermal stability and volatility. Similar compounds include:
1,1,1,5,5,5-Hexafluoro-2,4-pentanedione: The parent compound, which lacks the cesium ion.
1,1,1-Trifluoro-2,4-pentanedione: A similar compound with fewer fluorine atoms.
1,1,1,3,3,3-Hexafluoro-2-propanone: Another fluorinated compound with different structural properties.
These compounds share some chemical properties but differ in their reactivity, stability, and applications, highlighting the unique characteristics of this compound.
Propriétés
Formule moléculaire |
C5HCsF6O2 |
|---|---|
Poids moléculaire |
339.96 g/mol |
Nom IUPAC |
cesium;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate |
InChI |
InChI=1S/C5H2F6O2.Cs/c6-4(7,8)2(12)1-3(13)5(9,10)11;/h1,12H;/q;+1/p-1/b2-1-; |
Clé InChI |
BYKPOHDAXNBRPJ-ODZAUARKSA-M |
SMILES isomérique |
C(=C(/C(F)(F)F)\[O-])\C(=O)C(F)(F)F.[Cs+] |
SMILES canonique |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


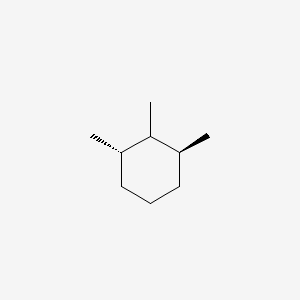
![2H-Pyrido[2,3-e]-1,2,4-thiadiazine,3,4-dihydro-3-methyl-,1,1-dioxide(9CI)](/img/structure/B13816280.png)
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
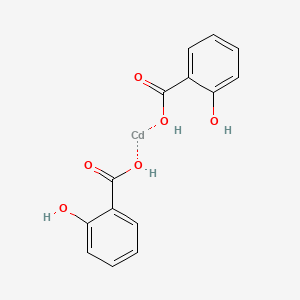
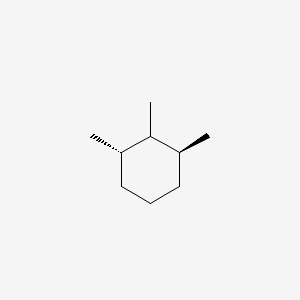
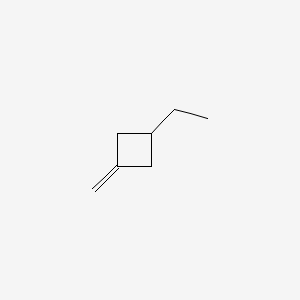
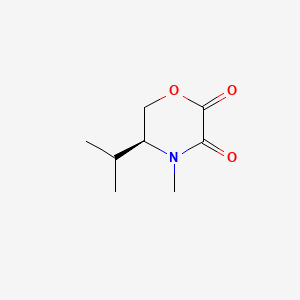
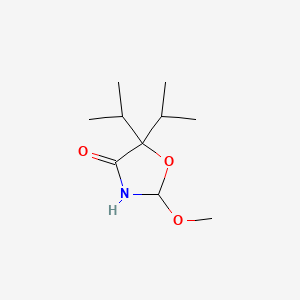
![3,3a-Dihydroimidazo[1,2-a]quinoxaline](/img/structure/B13816316.png)
![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
![3-[(2-Chloro-4-methylbenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13816329.png)
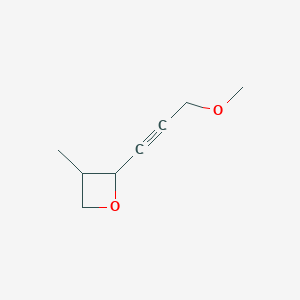
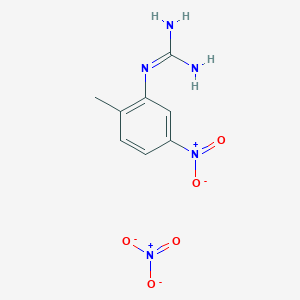
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)
